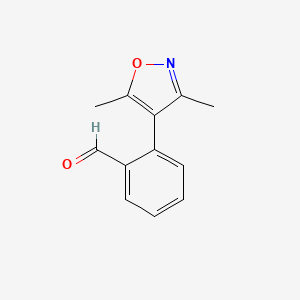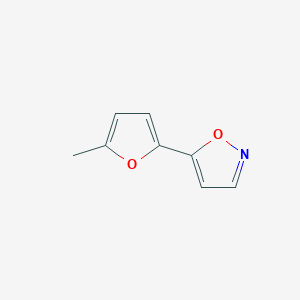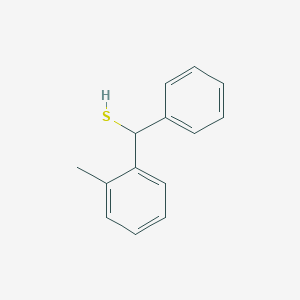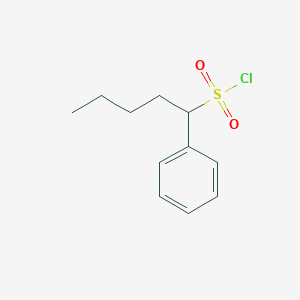
1-Phenylpentane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpentane-1-sulfonyl chloride is an organic compound characterized by the presence of a phenyl group attached to a pentane chain, which is further bonded to a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with the corresponding sulfonic acid or its salts to produce the desired sulfonyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound, leading to the formation of sulfonic acids.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl chloride group to a sulfonyl hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Products: The primary product of oxidation is the corresponding sulfonic acid.
Reduction Products: The reduction typically yields sulfonyl hydrides or related compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenylpentane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: It serves as a building block in the synthesis of sulfonamide drugs, which are used to treat bacterial infections.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Wirkmechanismus
The mechanism of action of 1-phenylpentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion. This mechanism is fundamental to its use in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: Similar in structure but with a benzene ring instead of a phenylpentane chain.
Toluene-4-sulfonyl Chloride: Contains a toluene group instead of a phenylpentane chain.
Methanesulfonyl Chloride: Features a methane group instead of a phenylpentane chain.
Uniqueness: 1-Phenylpentane-1-sulfonyl chloride is unique due to its longer alkyl chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired for improved interaction with other molecules or materials .
Eigenschaften
Molekularformel |
C11H15ClO2S |
|---|---|
Molekulargewicht |
246.75 g/mol |
IUPAC-Name |
1-phenylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI-Schlüssel |
SDUJBCVKSFROJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanamide](/img/structure/B13630045.png)

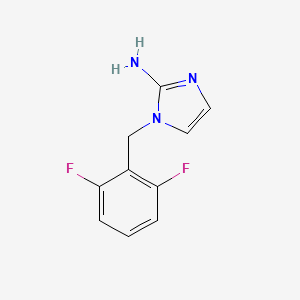
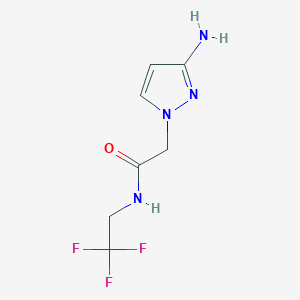
![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)

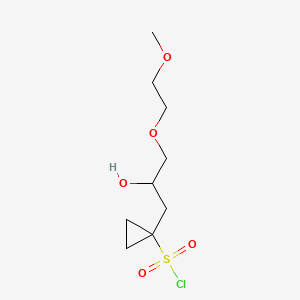
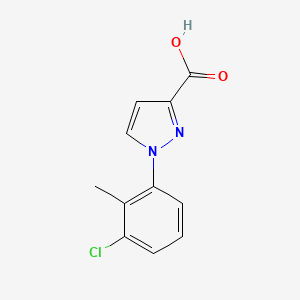
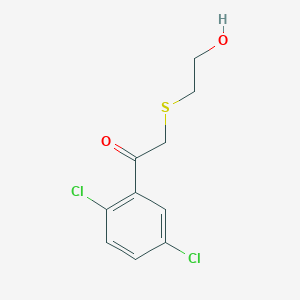
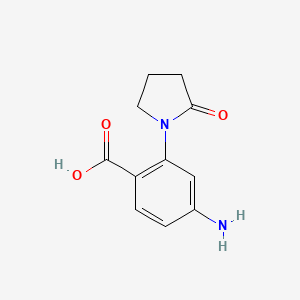
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
